5-benzoyl-6-phenyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused to a benzene ring.
- Its systematic name is quite a mouthful, but let’s break it down:
5-benzoyl: Indicates a benzoyl group (C₆H₅CO-) attached at position 5 of the diazepine ring.
6-phenyl: Refers to a phenyl group (C₆H₅-) attached at position 6.
9-(p-tolyl): The p-tolyl group (CH₃C₆H₄-) is attached at position 9.
8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one: Describes the fused ring system.
- This compound exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications.
Preparation Methods
- Synthetic routes involve cyclization reactions, often starting from appropriate precursors.
- One common method is the condensation of o-phenylenediamine with a benzoyl chloride derivative.
- Industrial production methods may vary, but efficient synthesis routes are essential for large-scale production.
Chemical Reactions Analysis
Oxidation: The benzoyl group can undergo oxidation to form benzoic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Various substitutions can occur on the aromatic rings.
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are used.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Medicine: Benzodiazepines are well-known for their anxiolytic and sedative effects.
Neuroscience: They interact with GABA receptors, affecting neurotransmission.
Antimicrobial Activity: Some derivatives exhibit antimicrobial properties.
Mechanism of Action
- Benzodiazepines enhance GABAergic neurotransmission by binding to GABA-A receptors.
- This leads to increased chloride ion influx, resulting in neuronal inhibition.
Comparison with Similar Compounds
Benzotriazole: Although structurally different, benzotriazole (C₆H₅N₃) also has applications as a corrosion inhibitor.
Other Benzodiazepines: Compare with diazepam, lorazepam, and other related compounds.
Properties
Molecular Formula |
C33H28N2O2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
5-benzoyl-9-(4-methylphenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H28N2O2/c1-22-16-18-23(19-17-22)26-20-28-31(30(36)21-26)32(24-10-4-2-5-11-24)35(29-15-9-8-14-27(29)34-28)33(37)25-12-6-3-7-13-25/h2-19,26,32,34H,20-21H2,1H3 |
InChI Key |
HOONQMAPLUALQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.